Benzyl 6-aminoindoline-1-carboxylate
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Overview
Description
Benzyl 6-aminoindoline-1-carboxylate is a compound that belongs to the indoline family, which is a subset of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-aminoindoline-1-carboxylate typically involves the reaction of indoline derivatives with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration (e.g., 1 hour) to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-aminoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Benzyl 6-aminoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 6-aminoindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Melatonin: A hormone that regulates sleep-wake cycles.
Uniqueness
Benzyl 6-aminoindoline-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Unlike other indole derivatives, it possesses a benzyl group and an amino group at specific positions, making it a valuable compound for targeted synthetic and medicinal applications .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
benzyl 6-amino-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c17-14-7-6-13-8-9-18(15(13)10-14)16(19)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2 |
InChI Key |
CGPKSVBZIKYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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